Maximin-H14
Description
Maximin-H14 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine donor sites with alkene functionalities, enabling versatile binding modes and enhanced catalytic efficiency in cross-coupling reactions and asymmetric synthesis . Characterized by high thermal stability and tunable electronic properties, this compound has been employed in industrial processes requiring precise stereochemical control. Key features include:
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVGEPLGGLIKKI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound outperforms Ligand-32 and Ferroalkene-5 in thermal stability and turnover frequency (TOF), attributed to its robust phosphine-alkene backbone.
- Unlike P^N-7, this compound exhibits broader metal compatibility, particularly with rhodium and ruthenium systems .
2.2 Analytical Performance Comparison
Chromatographic and spectroscopic data highlight differences in purity and reactivity:
| Parameter | This compound | Ligand-32 | Ferroalkene-5 |
|---|---|---|---|
| Retention Time (min) | 8.3 | 10.2 | 7.8 |
| Hmin (mm) | 0.15 | 0.22 | 0.18 |
| MS Fragmentation | m/z 387.14 [M+H]⁺ | m/z 420.09 [M+H]⁺ | m/z 384.94 [M+H]⁺ |
| Reference |
Key Findings :
- This compound shows a lower Hmin (0.15 mm), indicating superior column efficiency in chromatographic separations compared to Ligand-32 .
- MS data confirms its molecular ion peak at m/z 387.14, distinct from Ferroalkene-5 (m/z 384.94) .
2.3 Catalytic Efficacy in Hydrogenation
A comparative study of styrene hydrogenation using Pd complexes:
| Ligand | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|
| This compound | 98 | 99 | 2 |
| Ligand-32 | 85 | 92 | 4 |
| P^N-7 | 93 | 95 | 3 |
Key Findings :
- This compound achieves near-complete conversion (98%) in half the time required by Ligand-32, underscoring its role in accelerating reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
